



Using Chelerythrine Chloride in Immunofluorescence Staining: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Chelerythrine, chloride	
Cat. No.:	B192542	Get Quote

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Introduction

Chelidonium majus. It is widely recognized in biomedical research for its diverse biological activities, including its role as a potent inhibitor of Protein Kinase C (PKC). Its ability to modulate various signaling pathways makes it a valuable tool in studying cellular processes like apoptosis, cell cycle regulation, and cytoskeletal dynamics. Immunofluorescence (IF) staining is a powerful technique to visualize the subcellular localization and expression levels of specific proteins. When combined with Chelerythrine chloride treatment, IF can provide critical insights into the compound's mechanism of action and its effects on cellular architecture and protein trafficking.

These application notes provide detailed protocols and supporting data for the use of Chelerythrine chloride in immunofluorescence staining, with a focus on addressing its intrinsic fluorescent properties to ensure high-quality, reliable results.

Mechanism of Action

Chelerythrine chloride was initially identified as a potent and selective inhibitor of Protein Kinase C (PKC), with an IC50 of 660 nM.[1] It acts as a competitive inhibitor with respect to the



phosphate acceptor and a non-competitive inhibitor with respect to ATP.[1] However, subsequent research has revealed that its effects are not limited to PKC inhibition. Chelerythrine has been shown to:

- Inhibit Bcl-xL function: It disrupts the interaction between Bcl-xL and pro-apoptotic proteins like Bak and Bax, thereby promoting apoptosis.[1]
- Activate JNK and p38 MAPK pathways: This activation occurs through a mechanism involving oxidative stress.[1]
- Downregulate β-catenin: It can reduce both the nuclear and overall cellular content of β-catenin, a key component of the Wnt signaling pathway.
- Induce apoptosis and cell cycle arrest: By modulating these signaling pathways,
 Chelerythrine can inhibit cancer cell proliferation and induce programmed cell death.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of Chelerythrine chloride from various studies.

Table 1: Inhibitory Concentrations of Chelerythrine Chloride

Target	IC50 / Ki	Cell Line / System	Reference
Protein Kinase C (PKC)	IC50 = 660 nM	Rat Brain	[1]
Protein Kinase C (PKC)	Ki = 0.7 μM	Cell-free assay	[3]
Bcl-xL - Bak BH3 peptide binding	IC50 = 1.5 μM	Cell-free assay	[1]

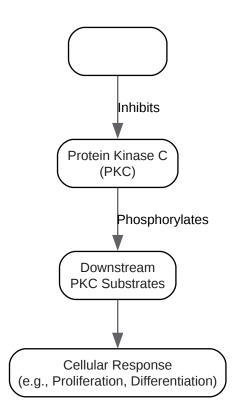
Table 2: Effective Concentrations in Cellular Assays



Effect	Concentration	Cell Line	Reference
Suppression of VEGF- induced NF-kB activity	5 μΜ	HUVECs	[3]
Induction of apoptosis (sub-G1 DNA)	5 μΜ	SH-SY5Y neuroblastoma cells	[3]
Reduction of nuclear β-catenin	Varies by cell line	NCI-H1703 (NSCLC)	[2]
General use for treatment	1-20 μΜ	Various cell lines	[1]

Signaling Pathways Modulated by Chelerythrine Chloride

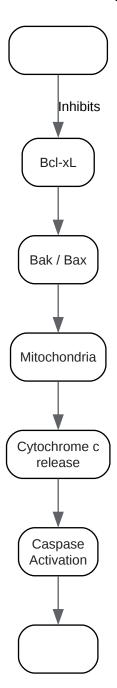
The following diagrams illustrate the key signaling pathways affected by Chelerythrine chloride.



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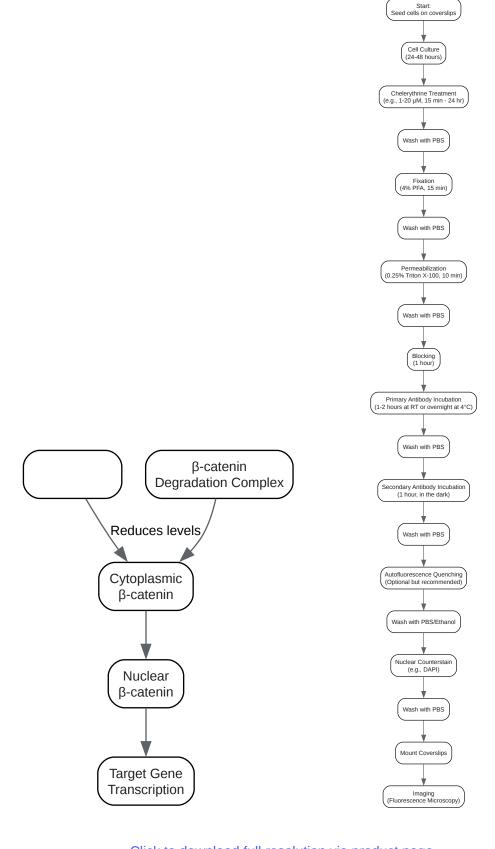
Chelerythrine inhibits the PKC signaling pathway.



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Chelerythrine induces apoptosis via Bcl-xL inhibition.





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